9-(3,5-Dibromophenyl)-9h-carbazole
Overview
Description
9-(3,5-Dibromophenyl)-9h-carbazole is a chemical compound with the molecular formula C18H11Br2N and a molecular weight of 401.10 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 9-(3,5-Dibromophenyl)-9h-carbazole consists of a carbazole unit substituted with a 3,5-dibromophenyl group . Carbazole is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring.Physical And Chemical Properties Analysis
9-(3,5-Dibromophenyl)-9h-carbazole is a solid at 20 degrees Celsius . . The melting point ranges from 171.0 to 178.0 degrees Celsius .Scientific Research Applications
Biotransformation and Derivative Formation : 9H-carbazole and its derivatives are subject to biotransformation by biphenyl-utilizing bacteria. These derivatives have versatile pharmacological applications. The transformation of 9H-carbazole into hydroxylated metabolites has been studied, showing different conversion paths into various metabolites like 9H-carbazol-1-ol and 9H-carbazol-3-ol (Waldau et al., 2009).
Antimicrobial Properties : Research has demonstrated that 9H-carbazole derivatives can be synthesized and used as antimicrobial agents. The synthesis involves creating new heterocyclic derivatives, which are then evaluated for their antimicrobial properties (Salih, Salimon, & Yousif, 2016).
Applications in Organic Electronics : Compounds containing the 9H-carbazole moiety, such as 6-(3,5-di(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile, have been synthesized and used as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit excellent performance characteristics, including high efficiency and slow efficiency roll-off (Deng, Li, Wang, & Wu, 2013).
Medicinal Chemistry Applications : The 9H-carbazole scaffold has gained significant attention in medicinal chemistry due to its wide range of biological activities upon modifications. It has been found to exhibit antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi, Gündisch, & Sun, 2016).
Electrochromic Polymers : The use of 9H-carbazole derivatives in the synthesis of electrochromic polymers has been explored. These polymers show high coloration efficiency and stability, indicating potential applications as electrochromic materials (Zhang, Liu, Hou, & Niu, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(3,5-dibromophenyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-9-13(20)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHXRBIAIVNCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627453 | |
Record name | 9-(3,5-Dibromophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,5-Dibromophenyl)-9h-carbazole | |
CAS RN |
750573-26-3 | |
Record name | 9-(3,5-Dibromophenyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(3,5-Dibromophenyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.